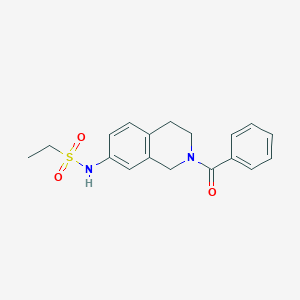

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

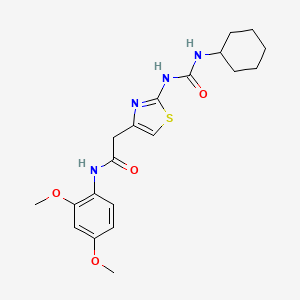

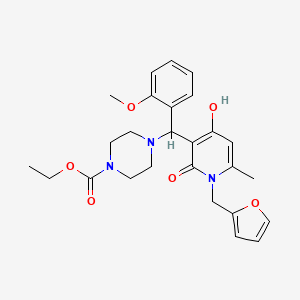

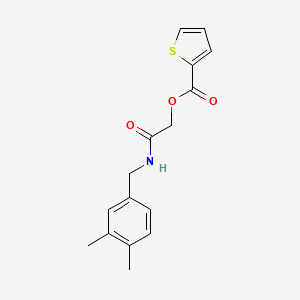

“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide” is a chemical compound that belongs to the family of isoquinolones. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of “this compound” would likely involve the construction of the THIQ heterocyclic scaffold, which is a common feature in many biologically active compounds . The synthesis could involve various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve its THIQ scaffold. THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound could undergo various reactions, including isomerization of iminium intermediate .Scientific Research Applications

Synthetic Methodologies

A significant application of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide derivatives lies in synthetic chemistry, where these compounds serve as intermediates or reactants in various chemical reactions. For instance, palladium-catalyzed C-H activation and intermolecular annulation with allenes have been employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, showcasing the compound's utility in creating structurally diverse isoquinoline derivatives under ambient conditions (Xiao-Feng Xia et al., 2014). Similarly, rhodium-catalyzed cyanation of chelation-assisted C-H bonds using derivatives of this compound has enabled the synthesis of various benzonitrile derivatives, demonstrating the compound's versatility in facilitating complex chemical transformations (Manthena Chaitanya et al., 2013).

Biological Applications

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. These compounds have been investigated for their antimicrobial, anti-inflammatory, and psychotropic activities. A study has demonstrated that certain derivatives possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and NO-induction ability, highlighting their potential as therapeutic agents (A. Zablotskaya et al., 2013). Furthermore, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been identified as potent, selective human beta3 adrenergic receptor agonists, indicating their potential use in treating metabolic disorders (E. Parmee et al., 2000).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which this molecule belongs to, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Biochemical Pathways

Result of Action

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to have anti-viral properties, with studies indicating that it can inhibit the replication of viruses such as HIV and hepatitis C.

properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-17-9-8-14-10-11-20(13-16(14)12-17)18(21)15-6-4-3-5-7-15/h3-9,12,19H,2,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYXSJTVIIYEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)

![3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2404518.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2404520.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2404522.png)